

Application Notes: Palladium-Catalyzed Asymmetric α -Arylation of Alkylamines

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Compound of Interest

Compound Name: Amine

Cat. No.: B1642673

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Introduction

The palladium-catalyzed asymmetric α -arylation of alkylamines is a powerful and versatile method for the synthesis of chiral α -aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and chiral ligands. This application note describes a highly enantioselective protocol utilizing a palladium catalyst with a chiral phosphine ligand to couple N-arylimidoyl cyanide-protected alkylamines with a broad range of aryl bromides and iodides. The reaction proceeds under mild conditions with a weak base, offering a practical and efficient route to valuable chiral amine building blocks.

Key Features

- **High Enantioselectivity:** The use of a chiral phosphine ligand (L8, also known as R-AntPhos) enables excellent control over the stereochemistry of the newly formed C-C bond, consistently delivering high enantiomeric excess (ee).
- **Broad Substrate Scope:** The method is applicable to a wide variety of N-arylimidoyl cyanide-protected alkylamines and a diverse range of electronically and sterically varied aryl halides.
- **Mild Reaction Conditions:** The reaction is typically carried out at moderate temperatures with a mild base (cesium carbonate), enhancing functional group tolerance.
- **Operational Simplicity:** The catalyst is generated in situ from commercially available precursors (Pd(OAc)₂ and the chiral ligand), simplifying the experimental setup.

- **Protecting Group Strategy:** The N-arylimidoyl cyanide protecting group plays a dual role, acting as a directing group to facilitate C-H activation and as an activating group, while also being readily removable under acidic conditions.

Data Presentation

The following tables summarize the scope of the palladium-catalyzed asymmetric α -arylation of various N-arylimidoyl cyanide-protected alkylamines with different aryl halides, demonstrating the broad applicability and high efficiency of this method.

Table 1: Substrate Scope of N-Arylimidoyl Cyanide-Protected Alkylamines with Iodobenzene

Entry	Alkylamine Substrate (R group)	Product	Yield (%)	ee (%)
1	Benzyl	3a	71	97
2	4-Methylbenzyl	3b	75	96
3	4-Methoxybenzyl	3c	80	95
4	4-Fluorobenzyl	3d	68	98
5	2-Naphthylmethyl	3e	72	97
6	n-Butyl	3f	78	97
7	Ethyl	3g	51	97

Reaction Conditions: N-arylimidoyl cyanide-protected alkylamine (0.2 mmol), iodobenzene (0.3 mmol), Pd(OAc)₂ (5 mol %), L8 (10 mol %), Cs₂CO₃ (0.4 mmol) in toluene/CPME (7:3, 2.0 mL) at 60 °C.

Table 2: Substrate Scope of Aryl Halides with N-Arylimidoyl Cyanide-Protected Phenethylamine

| Entry | Aryl Halide | Product | Yield (%) | ee (%) |

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